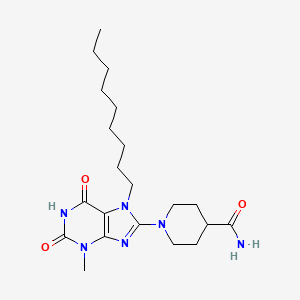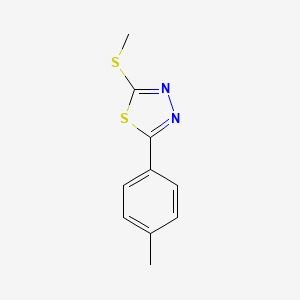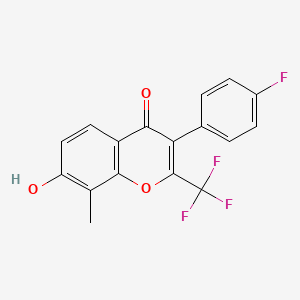
1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a purine ring system and a piperidine carboxamide group
Vorbereitungsmethoden
The synthesis of 1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide can be achieved through a multi-step process involving the formation of the purine ring system followed by the introduction of the piperidine carboxamide group. The synthetic route typically involves the following steps:
Formation of the Purine Ring System: This step involves the cyclization of appropriate precursors under controlled conditions to form the purine ring.
Introduction of the Nonyl Group: The nonyl group is introduced through alkylation reactions using nonyl halides.
Hydroxylation: The hydroxyl group is introduced through selective hydroxylation reactions.
Formation of the Piperidine Carboxamide Group: This involves the reaction of the purine derivative with piperidine-4-carboxylic acid or its derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring, using reagents such as halides or amines.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Biochemistry: The compound is used in studies to investigate its effects on biochemical pathways and cellular processes.
Industrial Applications: The compound’s unique properties make it a candidate for use in various industrial applications, including as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
1-(6-hydroxy-3-methyl-7-nonyl-2-oxo-3,7-dihydro-2H-purin-8-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Purine Derivatives: Compounds with similar purine ring systems, such as caffeine and theobromine, which have different substituents and biological activities.
Piperidine Carboxamides: Compounds with similar piperidine carboxamide groups, which may have different pharmacological properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Eigenschaften
Molekularformel |
C21H34N6O3 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
1-(3-methyl-7-nonyl-2,6-dioxopurin-8-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H34N6O3/c1-3-4-5-6-7-8-9-12-27-16-18(25(2)21(30)24-19(16)29)23-20(27)26-13-10-15(11-14-26)17(22)28/h15H,3-14H2,1-2H3,(H2,22,28)(H,24,29,30) |
InChI-Schlüssel |
QPPPVPKGHJRGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol](/img/structure/B11965337.png)

![(5E)-2-(4-methoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11965354.png)
![(5E)-5-(4-nitrobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11965358.png)





![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965391.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965411.png)
![3,5-Methano-2H-cyclopenta[b]furan-2-one, hexahydro-6-iodo-7-phenyl-](/img/structure/B11965427.png)
![N-(4-{2,2-dichloro-1-[4-(dimethylamino)-3-nitrophenyl]vinyl}-2-nitrophenyl)-N,N-dimethylamine](/img/structure/B11965433.png)
